molecular formula C12H15NO3 B2893551 4-(Cbz-amino)-2-butanone CAS No. 95484-17-6

4-(Cbz-amino)-2-butanone

Cat. No.: B2893551
CAS No.: 95484-17-6
M. Wt: 221.256
InChI Key: QVWVVHRNMKYYBJ-UHFFFAOYSA-N
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Description

4-(Cbz-amino)-2-butanone, also known as 4-(benzyloxycarbonylamino)-2-butanone, is an organic compound that features a carbamate-protected amino group. The benzyloxycarbonyl (Cbz) group is commonly used in organic synthesis to protect amines, allowing for selective reactions to occur without interference from the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-amino)-2-butanone typically involves the protection of an amino group with a benzyloxycarbonyl group. One common method is to react the amino compound with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired Cbz-protected amino compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cbz-amino)-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-(Cbz-amino)-2-butanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-protected amines: These compounds use tert-butoxycarbonyl (Boc) groups for protection.

    N-Fmoc-protected amines: These compounds use fluorenylmethyloxycarbonyl (Fmoc) groups for protection.

    N-Alloc-protected amines: These compounds use allyloxycarbonyl (Alloc) groups for protection.

Uniqueness

4-(Cbz-amino)-2-butanone is unique due to its use of the benzyloxycarbonyl group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are essential.

Properties

IUPAC Name

benzyl N-(3-oxobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWVVHRNMKYYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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